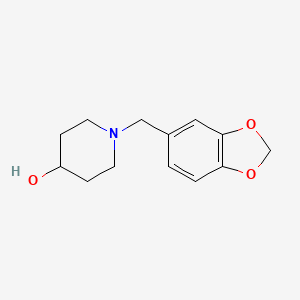

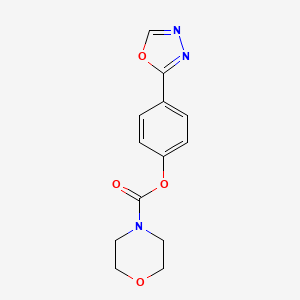

1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol involves complex chemical processes. For instance, Wei et al. (2007) designed a series of analogs, including this compound, as potent and selective inhibitors of nitric oxide formation, indicating a structured approach to its synthesis based on the crystal structure of a specific inhibitor complex and human cell assays (Wei et al., 2007).

Molecular Structure Analysis

Understanding the molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol is crucial for predicting its chemical behavior. Vaksler et al. (2023) proposed the synthesis of a related compound and defined its molecular and crystal structures, providing insights into the potential structural characteristics of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol as well (Vaksler et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol can be influenced by its structure. For example, the presence of the 1,3-benzodioxol moiety may contribute to specific reactivity patterns, as seen in related compounds studied by Thabet et al. (2022), who described the synthesis and computational analysis of a compound with potential bioavailability and drug-likeness features (Thabet et al., 2022).

Physical Properties Analysis

The physical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. Karthik et al. (2021) performed thermal, optical, and structural studies on a related compound, providing valuable information on the stability and physical characteristics that could be relevant to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, are critical for understanding the potential applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol. Research on similar compounds, like the work by Vinaya et al. (2009), which explored the antimicrobial activity of related piperidine derivatives, can shed light on the chemical behavior and potential utility of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol in various domains (Vinaya et al., 2009).

Scientific Research Applications

Enhancing Long-term Potentiation and Memory

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, has been studied for its effects on long-term potentiation in the hippocampus of rats. This substance increased the degree and duration of long-term potentiation, and was found to improve retention of memory in various tasks, thus serving as a tool for enhancing long-term potentiation in vivo and confirming the hypothesis that long-term potentiation is a substrate of memory (Staubli et al., 1994).

Modulating AMPA Receptor Gated Currents

The systemic administration of 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine, which is similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, has been reported to enhance synaptic responses in the hippocampus and improve spatial and olfactory memory in rats. This research provides evidence that this compound is a centrally active modulator of the AMPA receptor, suggesting its potential application in understanding and manipulating glutamatergic transmission (Arai et al., 1994).

Corrosion Inhibition

Piperine derivatives, including compounds closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, have been investigated for their interaction with iron surfaces. This research is focused on their potential application as corrosion inhibitors, providing insights into their interaction modes and chemical properties relevant to their inhibitory action (Belghiti et al., 2018).

Anti-Seizure Effects

Piperine, a compound structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, has been shown to exert anti-seizure effects via the TRPV1 receptor in mice. This indicates potential therapeutic applications for piperine and related compounds in the treatment of seizures and epilepsy (Chen et al., 2013).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-11-3-5-14(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11,15H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOJDJKVZDSKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5263794 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)